Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate bromophenyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Cesium Carbonate: Acts as a base in many reactions.
Solvents: Common solvents include 1,4-dioxane, methylene chloride, and chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Tetrasubstituted pyrroles: Compounds synthesized using tert-butyl carbamate as a precursor.
Uniqueness
Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate is unique due to the presence of the bromophenyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLZSAYFVQJEJK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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